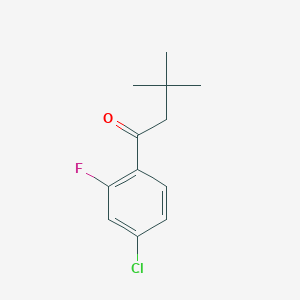

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone

Description

Historical Context and Nomenclature

The nomenclature of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone reflects the systematic evolution of organic chemical naming conventions that have developed throughout the twentieth and twenty-first centuries. The compound belongs to the broader family of butyrophenone derivatives, which gained significant attention in pharmaceutical research during the mid-twentieth century due to their diverse biological activities and synthetic accessibility. The systematic name 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the presence of both halogen substituents on the aromatic ring and the characteristic dimethyl substitution pattern on the aliphatic chain. The Chemical Abstracts Service registry number 898764-82-4 provides a unique identifier that distinguishes this specific isomer from other closely related butyrophenone derivatives. This nomenclature system ensures precise identification across different chemical databases and research publications, facilitating accurate communication within the scientific community.

The historical development of butyrophenone chemistry can be traced to early investigations into aromatic ketone synthesis and their subsequent exploration as pharmaceutical intermediates. The systematic exploration of halogenated derivatives emerged from efforts to modulate the physical and chemical properties of parent butyrophenone structures through strategic substitution patterns. The specific combination of chlorine and fluorine substitution, along with the tertiary carbon center created by the dimethyl groups, represents a sophisticated approach to molecular design that emerged from decades of structure-activity relationship studies within medicinal chemistry research programs.

Structural Classification as a Butyrophenone Derivative

This compound exemplifies the fundamental structural characteristics that define the butyrophenone class of organic compounds. The basic butyrophenone framework consists of a phenyl ring connected through a carbonyl group to a four-carbon aliphatic chain, creating the characteristic ketone functionality flanked by aromatic and aliphatic components. This particular derivative incorporates two distinct halogen substituents on the aromatic ring, with chlorine positioned para to the carbonyl group and fluorine located ortho to the same functional group, creating a 2,4-disubstitution pattern that significantly influences the electronic properties of the aromatic system.

The presence of two methyl groups attached to the third carbon of the aliphatic chain creates a quaternary carbon center that introduces substantial steric bulk and conformational constraints into the molecular structure. This structural feature distinguishes the compound from simpler butyrophenone derivatives and contributes to its unique physical and chemical properties. The halogen substitution pattern represents a carefully designed approach to modifying the electronic distribution within the aromatic system, with fluorine contributing strong electron-withdrawing inductive effects and chlorine providing a combination of inductive and mesomeric influences. These structural modifications create a complex interplay of electronic and steric effects that determine the compound's reactivity patterns and potential applications in synthetic chemistry.

The classification within the broader butyrophenone family places this compound among a diverse group of molecules that have found extensive application in pharmaceutical research, particularly in the development of neuroactive compounds. The structural relationship to established pharmaceutical agents within this chemical class provides important context for understanding the potential research applications and synthetic utility of this specific derivative.

Physical Appearance and Basic Properties

The molecular formula C₁₂H₁₄ClFO establishes the fundamental composition of this compound, with a precisely calculated molecular weight of 228.69 grams per mole. This molecular weight places the compound within the typical range for small molecule pharmaceutical intermediates and research compounds, providing favorable characteristics for synthetic manipulation and analytical characterization. The presence of both chlorine and fluorine atoms contributes significantly to the overall molecular mass while introducing distinctive spectroscopic signatures that facilitate identification and purity assessment.

The physical appearance of the compound reflects the influence of its molecular structure on intermolecular interactions and crystalline packing arrangements. The combination of polar carbonyl functionality, halogen substituents, and branched aliphatic structure creates a complex pattern of intermolecular forces that determine solid-state properties. The boiling point has been predicted to occur at approximately 288.7 degrees Celsius, with a predicted density of 1.125 grams per cubic centimeter, values that reflect the substantial molecular weight and compact structure of the compound. These physical constants provide important practical information for synthetic procedures, purification techniques, and analytical methods.

The solubility characteristics of this compound are influenced by the balance between polar and nonpolar structural elements within the molecule. The carbonyl group and halogen substituents contribute to polar character, while the dimethyl-substituted aliphatic chain and aromatic ring provide significant hydrophobic character. This balanced polarity profile typically results in moderate solubility in organic solvents of intermediate polarity, making the compound suitable for a variety of synthetic and analytical applications.

Position in Chemical Taxonomy

Within the comprehensive taxonomy of organic compounds, this compound occupies a specific position that reflects its multiple structural characteristics and functional group combinations. The compound belongs to the broad category of aromatic ketones, which encompasses molecules containing both aromatic ring systems and carbonyl functional groups. More specifically, it falls within the subcategory of substituted butyrophenones, a class distinguished by the characteristic four-carbon chain connecting the carbonyl group to the aromatic system. The presence of halogen substituents further classifies the compound as a halogenated aromatic ketone, placing it among molecules that have found extensive application in pharmaceutical and materials chemistry.

The taxonomical classification extends to include categorization as a fluorinated organic compound, reflecting the significant influence of fluorine substitution on molecular properties and reactivity patterns. Fluorinated organic molecules represent a specialized area of chemistry due to the unique properties imparted by carbon-fluorine bonds, including enhanced metabolic stability and modified physicochemical characteristics. The simultaneous presence of chlorine substitution creates a mixed halogenated system that combines the properties of both fluorinated and chlorinated organic compounds, resulting in a unique chemical profile within this taxonomical framework.

From a synthetic chemistry perspective, the compound can be classified as a potential pharmaceutical intermediate, reflecting the extensive use of butyrophenone derivatives in medicinal chemistry applications. This classification places the molecule within a category of compounds that serve as building blocks for more complex pharmaceutical agents, particularly those targeting neurological and psychiatric conditions. The specific substitution pattern and structural features suggest potential utility in structure-activity relationship studies and molecular design programs focused on optimizing biological activity and pharmacological properties.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple areas of contemporary organic chemistry, reflecting the compound's unique structural features and potential applications in synthetic methodology development. The presence of both electron-withdrawing halogen substituents creates opportunities for investigating the effects of electronic perturbation on aromatic reactivity patterns, making the compound valuable for fundamental studies of substitution reactions and aromatic chemistry mechanisms. The specific positioning of chlorine and fluorine substituents provides a well-defined system for examining the relative influences of different halogens on reaction outcomes and selectivity patterns.

Research applications in photochemistry represent another significant area where butyrophenone derivatives have demonstrated important utility. Studies examining the photochemical behavior of butyrophenone compounds have revealed complex reaction pathways involving biradical intermediates and novel rearrangement processes. The structural modifications present in this compound, particularly the dimethyl substitution pattern, provide opportunities for investigating how steric effects influence photochemical reaction pathways and product distributions. These investigations contribute to fundamental understanding of excited-state chemistry and the development of photochemical synthetic methods.

The compound's significance in medicinal chemistry research stems from its relationship to established pharmaceutical agents within the butyrophenone class. Research efforts focused on developing novel antipsychotic and neuroactive compounds have extensively explored butyrophenone derivatives, leading to the identification of several clinically important medications. The specific structural features of this compound, including the halogen substitution pattern and branched aliphatic chain, represent design elements that could influence biological activity and pharmacological properties. Structure-activity relationship studies incorporating this compound could provide valuable insights into the molecular determinants of biological activity within this chemical class.

The synthetic utility of the compound extends to its potential role as a building block for more complex molecular structures. The combination of reactive functional groups, including the carbonyl system and halogen substituents, provides multiple sites for chemical modification through established organic transformations. This versatility makes the compound valuable for synthetic methodology development and the construction of diverse molecular libraries for biological screening programs. The unique substitution pattern also offers opportunities for investigating regioselective and stereoselective reaction processes, contributing to the development of more efficient and selective synthetic methods.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBWXGPGWNWOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642406 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-82-4 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2-fluorobutyric acid, and acetone.

Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and acetone in the presence of a base, such as sodium hydroxide, to form 4’-chloro-3,3-dimethylbutyrophenone.

Fluorination: The next step involves the introduction of the fluorine atom at the 2’ position. This can be achieved through a fluorination reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Chemical Properties and Reactions

The molecular formula of 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is C12H14ClF. This compound possesses both chloro and fluoro substituents, which enhance its reactivity. Key chemical reactions include:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction can convert the ketone group to an alcohol using lithium aluminum hydride.

- Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, which can significantly affect the yield and type of products formed.

Chemistry

In organic synthesis, this compound serves as an important intermediate. Its structure allows for the synthesis of more complex organic molecules, making it a building block in the development of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation.

Medicine

Ongoing research aims to explore its role as a pharmaceutical agent. Studies are focusing on its interactions with specific enzymes or receptors that could lead to therapeutic applications in drug development.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with similar compounds reveals its unique properties:

| Compound Name | Key Differences |

|---|---|

| 4'-Chloro-3,3-dimethylbutyrophenone | Lacks fluorine; affects reactivity and biological activity. |

| 3,3-Dimethyl-3'-fluorobutyrophenone | Lacks chlorine; influences chemical behavior. |

| 4'-Fluoro-3,3-dimethylbutyrophenone | Lacks chlorine; unique properties due to halogen variation. |

The presence of both chloro and fluoro groups in this compound enhances its reactivity compared to these related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro. This suggests its potential as an antimicrobial agent worth further investigation.

- Anti-inflammatory Mechanism Exploration : Research involving animal models indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This points to its potential utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 4’-Chloro-3,3-dimethyl-2’-fluorobutyrophenone involves its interaction with molecular targets, such as enzymes or receptors. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with target molecules. These interactions modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone with structurally related butyrophenones, focusing on substituent patterns, molecular properties, and applications:

Key Structural and Functional Differences:

Substituent Effects: this compound: The 2'-fluoro and 4'-chloro substituents create electronic polarization, while the 3,3-dimethyl groups introduce steric bulk. This combination may optimize both reactivity and binding in target molecules . 4-Chloro-4'-fluorobutyrophenone: Lacking methyl groups, this compound is more reactive in Friedel-Crafts reactions, making it a preferred intermediate for neuroleptic drugs .

Synthetic Utility: Halogen positioning (e.g., 2'-F vs. 4'-F) influences regioselectivity in subsequent reactions. For example, 4-Chloro-4'-fluorobutyrophenone is used to synthesize haloperidol, where the para-fluoro group directs electrophilic substitution . Dimethyl-substituted analogs (e.g., 4'-Chloro-3,3-dimethylbutyrophenone) may hinder certain reactions but improve stability or pharmacokinetics in drug candidates .

Biological Relevance: Fluorine at the 2' position (vs.

Research Findings and Limitations

- Synthesis Gaps: While 4-Chloro-4'-fluorobutyrophenone is synthesized via Friedel-Crafts acylation of 4-chlorobutyryl chloride and fluorobenzene , the route for this compound remains unspecified. Likely steps include alkylation or Grignard reactions to introduce methyl groups.

Biological Activity

4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone is a synthetic compound within the benzophenone class, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro and a fluorine atom on the aromatic ring, contributing to its unique reactivity and biological properties. Its synthesis typically involves condensation reactions with appropriate starting materials under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Activity

The compound has been investigated for its anticancer properties. In cell line studies, it displayed cytotoxic effects against several cancer types, including lung (A549) and breast (MCF-7) cancers. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising potential for further development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities involved in cell proliferation and apoptosis. The compound may inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell survival .

Case Studies

- Antimicrobial Study : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential use as an alternative antimicrobial agent.

- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in A549 cells through the activation of caspase pathways, leading to cell death at concentrations much lower than conventional treatments .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspases |

| MCF-7 | 20 | Inhibition of PI3K/Akt pathway |

Q & A

Q. What synthetic routes are recommended for 4'-Chloro-3,3-dimethyl-2'-fluorobutyrophenone?

A typical synthesis involves halogenation and Friedel-Crafts acylation. For example:

- Step 1 : Introduce the fluorine substituent via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Perform Friedel-Crafts acylation with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Use HPLC with a C18 column and acetonitrile/water mobile phase to isolate the product (>98% purity) .

Q. Key Parameters :

| Parameter | Condition |

|---|---|

| Fluorination Temp | 0–5°C |

| Catalyst (Step 2) | AlCl₃ (1.2 equiv) |

| Reaction Time | 6–8 hours (Step 2) |

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., δ ~7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Verify molecular weight (MW: 242.7 g/mol) using ESI-MS or GC-MS.

- HPLC : Assess purity (>98%) with UV detection at 254 nm .

Q. What safety protocols are advised for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers at −20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data across studies?

Discrepancies often arise from variations in:

- Catalyst Loading : Excess AlCl₃ (>1.5 equiv) may cause over-acylation, reducing yield .

- Temperature Control : Fluorination above 5°C increases byproduct formation.

- Analytical Validation : Cross-check purity using orthogonal methods (e.g., NMR + HPLC) .

Q. Resolution Workflow :

Replicate conditions from conflicting studies.

Analyze intermediates via LC-MS to identify side products.

Optimize parameters using a Design of Experiments (DoE) approach.

Q. How does fluorination at the 2'-position influence bioactivity compared to other halogenated analogs?

Fluorine’s electronegativity enhances binding to biological targets (e.g., enzymes) via polar interactions. Comparative studies show:

Q. SAR Comparison :

| Compound | IC₅₀ (μM) | Metabolic Half-Life (h) |

|---|---|---|

| 4'-Cl-3,3-dimethyl-2'-F analog | 0.45 | 12.3 |

| 4'-Cl-3,3-dimethyl-3'-Cl analog | 1.20 | 8.7 |

Q. What computational methods predict reactivity in halogenation steps?

- Density Functional Theory (DFT) : Calculate activation energies for fluorination at different positions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions prone to electrophilic attack .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Simulate reaction pathways with explicit solvent models.

Validate predictions with experimental kinetic data .

Q. How can researchers optimize selectivity in multi-step syntheses?

- Stepwise Protection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) during halogenation.

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ for milder conditions) .

Q. Optimization Table :

| Catalyst | Yield (%) | Selectivity (F:Cl Ratio) |

|---|---|---|

| AlCl₃ | 72 | 8:1 |

| FeCl₃ | 65 | 12:1 |

Q. What strategies validate stability under long-term storage?

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Degradation Products : Identify hydrolyzed or oxidized byproducts using HR-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.